2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F2NO2/c15-8-1-4-13(10(16)5-8)21-7-14(20)19-12-3-2-9(17)6-11(12)18/h1-6H,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEIFZYXFMBFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 2,4-dichlorophenol with 2,4-difluoroaniline in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated aromatic rings, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy or phenyl derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Modifications and Key Analogues
The compound’s core structure can be compared to derivatives with variations in:
- Phenoxy group substituents: Chlorine vs. other halogens or alkyl groups.
- Amide substituents : Fluorinated vs. chlorinated or thiourea-linked aryl groups.
Table 1: Key Structural Analogues and Their Properties
Physical and Spectral Properties
- Melting Points : Fluorinated aryl acetamides (e.g., CAS 441-30-5) typically melt between 170–200°C, higher than chlorinated analogs due to stronger intermolecular forces .
- NMR Data : Analogues like 7a () show characteristic ¹H-NMR peaks at δ 4.63 (t, 1H, CHCl₃) and δ 7.36 (d, 1H, aromatic), while fluorinated compounds exhibit downfield shifts for fluorine-adjacent protons .
Biological Activity
2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)acetamide is a compound of interest due to its potential biological activities. Understanding its pharmacological profile, including its mechanism of action and therapeutic applications, is crucial for its development in medicinal chemistry.
The compound has a molecular formula of and a molecular weight of approximately 314.139 g/mol. Its physical properties include:
| Property | Value |
|---|---|
| Density | 1.434 g/cm³ |
| Boiling Point | 493.9 °C at 760 mmHg |
| Flash Point | 252.5 °C |
| LogP | 4.223 |
These properties suggest a relatively high lipophilicity, which may influence its biological interactions and absorption characteristics.
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of activity:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | 6.25 | S. aureus |
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 0.4–0.8 | E. coli |
These findings suggest that structural modifications can significantly impact the biological activity of acetamides.
Case Studies
- Pain Relief : A study on a closely related compound demonstrated significant antinociceptive effects in animal models when administered intrathecally, indicating potential for pain management applications .
- Urease Inhibition : Certain acetamide derivatives exhibited strong urease inhibition, which is relevant for treating infections caused by urease-producing pathogens . This suggests that this compound may also possess similar properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a critical role in determining the biological efficacy of compounds like this compound. Key factors influencing activity include:
- Substituent Positioning : The placement of halogen groups (e.g., Cl and F) on the phenyl rings can enhance receptor binding and improve pharmacokinetic properties.
- Lipophilicity : Higher logP values are often associated with better membrane permeability and bioavailability.
Q & A
Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)acetamide, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Condensation Reaction : React 2,4-dichlorophenol with chloroacetic acid derivatives (e.g., chloroacetyl chloride) under alkaline conditions (e.g., NaOH) to form the phenoxyacetate intermediate.
Amidation : Couple the intermediate with 2,4-difluoroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or DMF.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
Q. Key Considerations :
- Temperature control (reflux at 80–100°C for condensation).
- Use of catalysts (e.g., triethylamine) to enhance amidation efficiency.
- Monitor reaction progress via TLC or HPLC .
Q. Table 1: Synthetic Conditions
| Step | Reagents/Conditions | Yield (Typical) |
|---|---|---|
| 1 | 2,4-Dichlorophenol, chloroacetyl chloride, NaOH, ethanol, reflux | 70–85% |
| 2 | EDC/HOBt, 2,4-difluoroaniline, DCM, RT | 60–75% |
Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for fluorophenyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% recommended).
- X-ray Crystallography : Resolve crystal structure to confirm intramolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 358.01 for C₁₄H₈Cl₂F₂NO₂).
Q. Table 2: Key Spectral Data
| Technique | Observed Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.2–7.5 (m, aromatic H), δ 4.6 (s, CH₂), δ 2.1 (s, NH) |
| HRMS | m/z 358.01 [M+H]⁺ |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modifications to the dichlorophenoxy or difluorophenyl groups (e.g., replacing Cl with Br or F with CF₃) .
- In Vitro Assays : Test analogs against target enzymes (e.g., cytochrome P450) or cancer cell lines (e.g., MCF-7) using dose-response curves (IC₅₀ calculations).
- Computational Docking : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., kinase receptors) .
Key Insight : Fluorine atoms enhance lipophilicity and metabolic stability, while chlorine may influence steric interactions .
Q. How do intramolecular hydrogen bonds (e.g., C–H⋯O) in the crystal structure influence its bioactivity?
Methodological Answer:
- Crystallography Analysis : Resolve the crystal structure to identify hydrogen bonds (e.g., C–H⋯O in ) .
- Molecular Dynamics Simulations : Compare hydrogen bond stability in solvated vs. bound states using tools like GROMACS.
- Bioactivity Correlation : Test derivatives with disrupted hydrogen bonds (e.g., methyl-substituted analogs) to assess impact on potency .
Example : Intramolecular hydrogen bonds may stabilize the active conformation, enhancing receptor binding .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Dose-Response Replication : Validate assays under standardized conditions (e.g., 48-hour incubation, 10% FBS).
- Purity Verification : Re-test compounds using HPLC and HRMS to rule out degradation products .
- Target Selectivity Screening : Use kinase profiling panels to identify off-target effects.
Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
Q. What strategies improve solubility and formulation for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- pH Adjustment : Prepare sodium salts via deprotonation (pH > 10) for intravenous administration.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. Table 3: Solubility Data
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 15.2 |
| PEG-400 | 45.8 |
Q. What computational methods are suitable for predicting metabolic pathways?
Methodological Answer:
- In Silico Metabolism Tools : Use GLORY or MetaSite to predict cytochrome P450-mediated oxidation sites.
- MD Simulations : Model interactions with CYP3A4/2D6 isoforms to identify vulnerable positions (e.g., para-fluorine oxidation) .
Key Finding : The difluorophenyl group is less prone to oxidative metabolism compared to chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
